molecular formula C20H28N2O3 B2424442 (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide CAS No. 477973-06-1

(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide

Cat. No.: B2424442
CAS No.: 477973-06-1
M. Wt: 344.455
InChI Key: DMAWCYXRCOFYDG-UHFFFAOYSA-N
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Description

The compound “(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide” is a complex organic molecule. The “2,4-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds) with two methoxy groups (OCH3) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on a dithiolopyrrolone scaffold . Another similar compound, 2- [2- (2,4-Dimethoxyphenyl)-vinyl]-1-ethyl-pyridinium iodide, was synthesized using a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like single crystal X-ray diffraction (SCXRD), which provides molecular and structural elucidation at atomic level resolution .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with it. While an SDS for this specific compound is not available, similar compounds have SDS that provide guidance on handling, storage, and emergency procedures .

Future Directions

The future directions in the research and development of such compounds could involve the synthesis of novel derivatives with improved properties, the exploration of their potential biological activities, and their application in various fields .

Properties

IUPAC Name

(Z)-2-cyano-3-(2,4-dimethoxyphenyl)-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-5-6-7-8-9-12-22-20(23)17(15-21)13-16-10-11-18(24-2)14-19(16)25-3/h10-11,13-14H,4-9,12H2,1-3H3,(H,22,23)/b17-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAWCYXRCOFYDG-LGMDPLHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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